molecular formula C11H14O3 B15082880 3',4'-Dihydroxy-2-methylbutyrophenone CAS No. 67049-69-8

3',4'-Dihydroxy-2-methylbutyrophenone

Cat. No.: B15082880
CAS No.: 67049-69-8
M. Wt: 194.23 g/mol
InChI Key: OEQYBTLDHVLHOC-UHFFFAOYSA-N
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Description

3',4'-Dihydroxy-2-methylbutyrophenone is a phenolic compound with the molecular formula C11H14O3 and a molecular weight of approximately 194.23 g/mol. This butyrophenone derivative features a 3',4'-dihydroxy phenyl ring system, a structural motif shared by several compounds with demonstrated significant antioxidant activity . Compounds with multiple phenolic hydroxyl groups, as seen in this structure, are known to be effective radical scavengers, capable of donating hydrogen atoms to neutralize free radicals such as ABTS, DPPH, and superoxide anions, thereby conferring potent antioxidant properties . The dihydroxy phenolic structure is of considerable research value in biochemical studies , particularly for investigating structure-activity relationships in antioxidant assays and enzyme inhibition studies . Similar dihydroxy and trihydroxy phenolic compounds have shown inhibitory effects on enzymes like human carbonic anhydrase (hCA) isozymes, suggesting potential as a scaffold for developing enzyme inhibitors . The compound's specific physicochemical properties, including its reactive phenolic groups, make it a candidate for chemical synthesis and derivatization, enabling the creation of novel analogs for further pharmacological evaluation . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not for diagnostic, therapeutic, or any human or veterinary use, nor is it intended for personal consumption. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

CAS No.

67049-69-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-methylbutan-1-one

InChI

InChI=1S/C11H14O3/c1-3-7(2)11(14)8-4-5-9(12)10(13)6-8/h4-7,12-13H,3H2,1-2H3

InChI Key

OEQYBTLDHVLHOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydroxy-2-methylbutyrophenone typically involves the condensation of 2,6-dihydroxy-3-methylbenzaldehyde with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydroxy-2-methylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dihydroxy-2-methylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydroxy-2-methylbutyrophenone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound can also undergo redox reactions, which may contribute to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Analogs
Compound Name Substituents on Phenyl Ring Alkyl Chain Molecular Formula Key Features
3',4'-Dihydroxy-2-methylbutyrophenone 3',4'-dihydroxy 2-methylbutyro C11H14O3 (inferred) Methyl at ketone chain; dihydroxy ring
2',4'-Dihydroxy-3'-methylhexanophenone 2',4'-dihydroxy, 3'-methyl Hexanophenone C13H18O3 Methyl at ring; longer chain
1-[2,4-Dihydroxy-3-(3-methylbutyl)phenyl]ethanone 2,4-dihydroxy, 3-(3-methylbutyl) Acetophenone C13H18O3 Branched alkyl substituent
3',4'-Dihydroxyacetophenone 3',4'-dihydroxy Acetophenone C8H8O3 Shorter chain; no methyl

Key Observations :

  • Chain Length: The target compound’s butyro chain (C4) offers intermediate lipophilicity compared to acetophenone (C2) and hexanophenone (C6). This affects solubility and bioavailability.

Physical Properties and Spectral Data

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) 1H NMR (δ, ppm) IR (cm⁻¹)
1-[2,4-Dihydroxy-3-(3-methylbutyl)phenyl]ethanone 115 Aromatic H: 6.2–6.8; CH3: 1.2–1.5 O-H: 3300; C=O: 1680
3',4'-Dihydroxyacetophenone 137–139 (literature) Aromatic H: 6.7–7.1; OH: 5.2 O-H: 3200; C=O: 1700
2',4'-Dihydroxy-3'-methylhexanophenone Not reported Not provided Not provided

Analysis :

  • Melting Points: The target compound’s melting point is expected to fall between 115°C (branched alkyl analog) and 137°C (unsubstituted dihydroxyacetophenone) , influenced by hydrogen bonding and crystallinity.
  • Spectroscopy: The hydroxyl groups (3',4') would produce broad O-H stretches near 3300 cm⁻¹ in IR, similar to 1-[2,4-Dihydroxy-3-(3-methylbutyl)phenyl]ethanone . The methyl group’s 1H NMR signal (~1.3 ppm) would align with analogs bearing alkyl chains.

Implications for Target Compound :

  • The target may be synthesized via Claisen-Schmidt condensation between a dihydroxybenzaldehyde and methylbutyroyl chloride, followed by purification. Catalytic hydrogenation (as in ) could reduce unsaturated intermediates.

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